molecular formula C14H20O3 B13038142 (4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol

(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol

Cat. No.: B13038142
M. Wt: 236.31 g/mol
InChI Key: URILJTVDKGRXSV-UHFFFAOYSA-N
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Description

  • “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” is a heterocyclic compound with the chemical formula C6H12O2.
  • It belongs to the class of tetrahydropyran derivatives.
  • The compound can exist in two tautomeric forms: 1H-pyran-4-ylmethanol and 2H-pyran-4-ylmethanol.
  • It has applications in various fields, including fine chemicals, plastics, pesticides, and pharmaceuticals.
  • Preparation Methods

    • One synthetic route involves the reduction of the corresponding ester using lithium aluminum hydride (LiAlH4) as a reducing agent.
    • Here are the steps:
      • Add LiAlH4 (1.5 equivalents, 37.5 mmol, 1.42 g) to a 250 ml Schlenk flask and purge with argon three times.
      • Add tetrahydrofuran (THF, 15 ml) at 0°C and stir for 5 minutes.
      • Gradually add the ester (25 mmol, 3.6 g) via a dropping funnel within 10 minutes.
      • Continue stirring the suspension for 20 minutes after complete alcohol formation is confirmed by TLC.
      • Cool the reaction mixture in an ice-water bath and slowly add 10 ml of 10% potassium hydroxide (KOH) solution.
      • Stir the mixture at room temperature overnight, then filter off the white precipitate using diatomaceous earth.
      • Further extract the solution with ether, wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
      • Purify the crude product by column chromatography (using hexane/ethyl acetate as the eluent) to obtain the desired compound.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include LiAlH4 (for reduction), acid chlorides (for substitution), and oxidizing agents (for oxidation).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” finds applications in:
      • Medicinal chemistry: As a starting material for drug synthesis.
      • Fine chemicals: As a building block for various organic compounds.
      • Industry: In the production of plastics and other materials.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • It may interact with molecular targets or pathways relevant to its intended use.
  • Properties

    Molecular Formula

    C14H20O3

    Molecular Weight

    236.31 g/mol

    IUPAC Name

    [4-(phenylmethoxymethyl)oxan-4-yl]methanol

    InChI

    InChI=1S/C14H20O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,15H,6-12H2

    InChI Key

    URILJTVDKGRXSV-UHFFFAOYSA-N

    Canonical SMILES

    C1COCCC1(CO)COCC2=CC=CC=C2

    Origin of Product

    United States

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